molecular formula C19H25NO4 B1681291 Tetramethrin CAS No. 7696-12-0

Tetramethrin

Cat. No. B1681291
CAS RN: 7696-12-0
M. Wt: 331.4 g/mol
InChI Key: CXBMCYHAMVGWJQ-UHFFFAOYSA-N
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Description

Tetramethrin is a potent synthetic insecticide in the pyrethroid family . It is a white crystalline solid with a melting point of 65–80 °C . It is commonly used as an insecticide and affects the insect’s nervous system . It is found in many household insecticide products .


Synthesis Analysis

A novel tetramethrin-degrading bacterial strain named A16 was isolated from the activated sludge and identified as Gordonia cholesterolivorans . Strain A16 exhibited superior tetramethrin degradation activity, and utilized tetramethrin as the sole carbon source for growth in a mineral salt medium (MSM) .


Molecular Structure Analysis

Tetramethrin has a molecular formula of C19H25NO4 . Its IUPAC name is (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate .


Chemical Reactions Analysis

Tetramethrin can be degraded first by cleavage of its carboxylester bond, followed by degradation of the five-carbon ring and its subsequent metabolism . The maximum specific degradation rate (qmax), half-saturation constant (Ks), and inhibition constant (Ki) were determined to be 0.4561 day−1, 7.3 mg·L−1, and 75.2 mg·L−1, respectively .


Physical And Chemical Properties Analysis

Tetramethrin appears as colorless crystals with a slight odor . It is non-corrosive and used as an insecticide . It has a molar mass of 331.406 g/mol . It is soluble in methane, hexane, and slightly soluble in acetone, n-octanol, ethanol .

Scientific Research Applications

1. Stereoselectivity Evaluations and Environmental Fate

Tetramethrin, a chiral pyrethroid insecticide, has been studied for its stereoselective cytotoxicity, bioaccumulation, degradation, and metabolism. Enantiomers of tetramethrin show varying degrees of cytotoxicity and environmental persistence, indicating that certain isomers could be more effective and environmentally friendly. This research suggests the potential for developing single-enantiomer tetramethrin formulations with better bioactivity and lower ecotoxicity (Ma et al., 2022).

2. Endocrine Disrupting Effects

A study explored the estrogenic and androgenic activities of tetramethrin. The research involved in vitro and in vivo assays, revealing that tetramethrin might exert antiestrogenic actions, potentially disrupting the endocrine system. However, no androgenic or antiandrogenic activities were observed (Kim et al., 2005).

3. Resistance Research in Mosquito Control

Research on the resistance of Culex pipiens pallens larvae against various insecticides, including tetramethrin, provides insights into the scientific application of these chemicals. Understanding resistance patterns can guide the strategic use of insecticides in mosquito control (Zhou Liang-xin, 2002).

4. Biodegradation by Microorganisms

An indigenous bacterial strain, Gordonia cholesterolivorans A16, was found to effectively degrade tetramethrin. This strain can use tetramethrin as a carbon source, presenting a novel pathway for bioremediation of environments contaminated with synthetic pyrethroids (Guo et al., 2021).

5. Impact on the Estrous Cycle in Rats

A study investigated the adverse effects of tetramethrin on the estrous cycle of female Wistar rats and the protective role of lobaric acid. Tetramethrin altered hormonal levels and estrous cycle phases, but lobaric acid mitigated these effects (Nguyen et al., 2022).

6. Modification of Sodium Channels

Research has demonstrated that tetramethrin can modify sodium channels in neuroblastoma cells without altering their conductance. This study aids in understanding how pyrethroid insecticides affect the nervous system at the molecular level (Yamamoto et al., 1983).

7. Analytical Methods for Environmental Detection

Methods such as high-performance liquid chromatography (HPLC) with diode array detection have been developed for determining tetramethrin in various environmental samples. These analytical techniques are crucial for monitoring and managing the environmental impact of tetramethrin (Ibrahim et al., 2019).

Safety And Hazards

Tetramethrin is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It is advised to avoid any skin contact and effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

The degradation of Tetramethrin by the bacterial strain A16 suggests a potential for the development of bioremediation strategies for environments contaminated with this insecticide . Furthermore, the strain A16 was also capable of efficiently degrading a broad spectrum of synthetic pyrethroids , suggesting its potential use in broader applications.

properties

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3
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InChI Key

CXBMCYHAMVGWJQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
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Molecular Formula

C19H25NO4
Record name TETRAMETHRIN
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DSSTOX Substance ID

DTXSID6032649
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Molecular Weight

331.4 g/mol
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Physical Description

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

180-190 °C at 0.1 mm Hg
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Solubility

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none
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Density

1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1
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Vapor Pressure

0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10
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Mechanism of Action

Type I and type II pyrethroids are known to modulate the sodium channel to cause persistent openings during depolarization and upon repolarization. Although there are some similarities between the two types of pyrethroids in their actions on sodium channels, the pattern of modification of sodium currents is different between the two types of pyrethroids. In the present study, interactions of the type I pyrethroid tetramethrin and the type II pyrethroid deltamethrin at rat hippocampal neuron sodium channels were investigated using the inside-out single-channel patch clamp technique. Deltamethrin-modified sodium channels opened much longer than tetramethrin-modified sodium channels. When 10 uM tetramethrin was applied to membrane patches that had been exposed to 10 uM deltamethrin, deltamethrin-modified prolonged single sodium currents disappeared and were replaced by shorter openings which were characteristic of tetramethrin-modified channel openings. These single-channel data are compatible with previous whole-cell competition study between type I and type II pyrethroids. These results are interpreted as being due to the displacement of the type II pyrethroid molecule by the type I pyrethroid molecule from the same binding site or to the allosteric interaction of the two pyrethroid molecules at separate sodium channel sites., Pyrethroid insecticides may be classified into two groups: type I pyrethroids lack a cyano group in the alpha-position, whereas type II pyrethroids have a cyano group. Both types prolong the sodium channel current thereby causing hyperexcitability ... . The mechanism of pyrethroid modulation of sodium currents was studied by the whole-cell patch-clamp technique with rat dorsal root ganglion neurons. Both deltamethrin (type II) and tetramethrin (type I) acted on both tetrodotoxin-sensitive and tetrodotoxin-resistant channels in a qualitatively similar manner and some quantitative differences were derived from different kinetics. During repetitive stimulation in the presence of deltamethrin, leak current increased due to accumulation of prolonged tail currents, explaining the apparent use-dependent modification. For tetramethrin-modified channels, such accumulation was much less because of faster kinetics. Slowing of the kinetics of sodium channel activation by deltamethrin was revealed even after the fast inactivation had been removed by papain. The kinetics of deltamethrin-modified sodium channels was fitted better by the equation that contained two activation components than that with one component. Deltamethrin caused a large shift of the conductance-voltage curve in the direction of hyperpolarization. Cell-attached patch-clamp experiments revealed that deltamethrin had much smaller mobility in the cell membrane than tetramethrin. It was concluded that the apparent use dependence of deltamethrin modification of sodium channels was due primarily to the accumulation of prolonged tail currents during repetitive stimulation and that the sodium channel activation mechanism is the major target of pyrethroids., Tetramethrin greatly prolongs the sodium current during step depolarization and the sodium tail current associated with step repolarization of the squid axon membrane. Non-linear current-voltage relationships for the sodium tail current were analyzed to assess the open sodium channel properties, which included the permeation of various cations, calcium block, and cation selectivity. Tetramethrin had no effect on any of these properties. It was concluded that tetramethrin modifies the sodium channel gating mechanism without affecting the pore properties., 1R,trans-Tetramethrin markedly prolongs the open time of single sodium channels recorded by the gigaohmseal voltage clamp technique in a membrane patch excised from the N1E-115 neuroblastoma cell. Single channel conductance is not altered by tetramethrin. The modification by tetramethrin occurs in an all or nothing manner in a population of sodium channels. The observed tetramethrin-induced modification of single sodium channels is compatible with previous sodium current data from axons., For more Mechanism of Action (Complete) data for TETRAMETHRIN (14 total), please visit the HSDB record page.
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Product Name

Tetramethrin

Color/Form

White crystalline solid, Colorless crystals

CAS RN

7696-12-0, 66525-27-7
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Melting Point

68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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